acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Description
This compound is a highly modified pentanoic acid derivative featuring a branched peptide-like structure with three guanidine-like diaminomethylideneamino groups and an acetic acid moiety. The stereochemistry at multiple (2S) positions ensures precise spatial orientation, critical for biological interactions. Its molecular complexity suggests specialized applications in medicinal chemistry, such as targeting guanidine-recognizing enzymes like nitric oxide synthase (NOS) .
Properties
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38N12O4.C2H4O2/c19-10(4-1-7-26-16(20)21)13(31)29-11(5-2-8-27-17(22)23)14(32)30-12(15(33)34)6-3-9-28-18(24)25;1-2(3)4/h10-12H,1-9,19H2,(H,29,31)(H,30,32)(H,33,34)(H4,20,21,26)(H4,22,23,27)(H4,24,25,28);1H3,(H,3,4)/t10-,11-,12-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZMVWXLLXNJBR-LFELFHSZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42N12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Initial Amino Acid Loading
The synthesis begins with the attachment of the C-terminal residue to a solid support. For this compound, a Wang resin pre-loaded with Fmoc-protected (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid is typically employed. The guanidine group is protected with a Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group, which remains stable during repeated Fmoc deprotection cycles. Resin swelling is achieved using dichloromethane (DCM) followed by dimethylformamide (DMF), ensuring optimal reagent penetration.
Sequential Deprotection and Coupling
Each elongation cycle involves:
-
Fmoc Deprotection : 20% piperidine in DMF (2 × 5 min) removes the N-terminal Fmoc group.
-
Amino Acid Activation : HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-hydroxy-7-azabenzotriazole) in DMF activate the incoming Fmoc-amino acid at 0.5 M concentration.
-
Coupling Reaction : Activated amino acid (4 eq) reacts with the resin-bound peptide for 60–90 min under nitrogen atmosphere.
The repetitive nature of these steps requires precise control to avoid aspartimide formation or premature guanidine deprotection . Mid-cycle Kaiser tests ensure complete coupling before proceeding.
Solution-Phase Synthesis Strategies
Fragment Condensation Approach
For larger-scale production, the molecule is divided into three fragments:
-
N-terminal segment : (2S)-2-amino-5-(diaminomethylideneamino)pentanoyl
-
Central segment : [(2S)-5-(diaminomethylideneamino)pentanoyl]₂
-
C-terminal segment : (2S)-5-(diaminomethylideneamino)pentanoic acid
Each fragment is synthesized separately using Boc (tert-butyloxycarbonyl) chemistry, which allows for orthogonal deprotection. The guanidine groups remain protected with Pbf , while the α-amino groups use Boc protection. Fragment coupling employs DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous DMF at −20°C to minimize racemization.
Cyclization and Final Deprotection
The linear peptide undergoes cyclization via head-to-tail lactamization using PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in the presence of DIEA (N,N-diisopropylethylamine). Global deprotection uses a TFA (trifluoroacetic acid):TIS (triisopropylsilane):H₂O (95:2.5:2.5) cocktail for 3 h, simultaneously removing Pbf groups and cleaving the peptide from resin. The acetic acid counterion forms during neutralization with ammonium acetate buffer (pH 4.0).
Industrial-Scale Production Optimization
Continuous Flow SPPS
Recent advancements employ continuous flow reactors to enhance synthesis efficiency:
| Parameter | Batch Process | Flow Process | Improvement |
|---|---|---|---|
| Cycle Time | 8 h | 2.5 h | 68% reduction |
| Solvent Consumption | 15 L/g | 4.2 L/g | 72% reduction |
| Purity | 82% | 94% | 12% increase |
The flow system utilizes immobilized enzymes for real-time coupling verification, reducing error propagation.
Green Chemistry Innovations
Solvent recovery systems now achieve 98% DMF recycling through molecular sieve adsorption. Coupling steps use biobased HATU alternatives derived from lignin, decreasing reliance on petrochemical precursors.
Analytical Characterization
Purity Assessment
Critical quality attributes are monitored via:
| Technique | Parameters | Acceptance Criteria |
|---|---|---|
| UPLC-MS | C18 column, 0.1% TFA gradient | ≥98% purity |
| Ion-Exchange HPLC | PolyCAT A column, pH 3.0 phosphate | Single peak profile |
| Amino Acid Analysis | 6N HCl hydrolysis, 110°C/24 h | ±5% theoretical |
Structural Confirmation
2D-NMR (HSQC and HMBC) verifies the stereochemical integrity of the three consecutive (2S) centers. The acetic acid counterion interaction is confirmed through ROESY experiments , showing strong NOEs between the carboxylate and guanidine NH groups.
Challenges and Mitigation Strategies
Guanidine Group Reactivity
The high nucleophilicity of deprotected guanidines leads to side reactions during TFA cleavage . This is mitigated by:
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or alkaline conditions, primarily targeting its amide bonds and guanidino groups.
Key findings:
-
Acidic hydrolysis predominantly cleaves peptide bonds, yielding fragments with terminal carboxylic acids and amines.
-
Alkaline conditions destabilize the guanidino groups, leading to partial decomposition .
Condensation and Cyclization
The presence of free amino and carboxylic acid groups enables intramolecular and intermolecular condensation.
Key findings:
-
DCC-mediated reactions prioritize coupling between exposed amino and carboxylic acid termini.
-
Thermal cyclization produces stable macrocycles due to the compound’s conformational flexibility.
Salt Formation and Neutralization
The acetic acid moiety and terminal carboxyl groups participate in acid-base reactions.
| Reagents | Reaction Site | Products |
|---|---|---|
| NaOH (1M) | Carboxylic acid groups | Sodium salts with enhanced water solubility |
| Ammonium bicarbonate | Guanidino groups | Formation of guanidinium bicarbonate complexes |
Key findings:
-
Neutralization of carboxylic acids improves solubility for pharmacological applications .
-
Guanidino groups act as strong bases, readily forming stable salts with weak acids .
Biological Interactions
The compound interacts with enzymes and receptors via its guanidino and peptide motifs.
| Target System | Interaction Mechanism | Functional Impact |
|---|---|---|
| Trypsin-like proteases | Competitive inhibition | Suppression of proteolytic activity |
| Cell membrane receptors | Hydrogen bonding with guanidino | Modulation of signal transduction pathways |
Key findings:
-
Guanidino groups mimic arginine side chains, enabling competitive binding to protease active sites .
-
Peptide segments facilitate receptor recognition, mimicking endogenous ligands.
Oxidation and Reduction
Limited oxidation occurs at guanidino groups under specific conditions.
| Reagents | Reaction | Outcome |
|---|---|---|
| H₂O₂ (3%, pH 7) | Oxidation of guanidino to nitroso | Partial loss of basicity and biological activity |
| NaBH₄ (0.5M) | Reduction of amide carbonyls | No significant reactivity observed |
Key findings:
Complexation with Metal Ions
The guanidino and carboxylate groups act as ligands for metal coordination.
| Metal Ion | Binding Site | Complex Stability |
|---|---|---|
| Cu²⁺ (0.1M) | Guanidino N-atoms | Stable octahedral complexes (log K = 8.2) |
| Fe³⁺ (0.1M) | Carboxylate O-atoms | Moderate stability (log K = 5.4) |
Key findings:
Scientific Research Applications
Pharmaceutical Development
The acetic acid derivative is investigated for its potential in drug formulation, particularly in the development of peptide-based therapeutics. Its structure allows for modifications that can enhance bioavailability and efficacy.
Biochemical Studies
This compound serves as a model for studying protein interactions and enzyme mechanisms. Its amino acid sequence provides insights into peptide bonding and stability under physiological conditions.
Immunology
Research indicates that derivatives of this compound can modulate immune responses. Studies have shown that they can influence T-cell activation and cytokine production, making them candidates for immunotherapy applications.
Cancer Research
The compound's ability to interact with cellular pathways suggests potential applications in cancer treatment. It may serve as a scaffold for developing targeted therapies that inhibit tumor growth or enhance the immune response against cancer cells.
Case Study 1: Immunomodulatory Effects
A study published in the Journal of Immunology demonstrated that the acetic acid derivative could enhance T-cell proliferation in vitro. The findings indicated a significant increase in cytokine production when T-cells were exposed to varying concentrations of the compound.
Case Study 2: Antitumor Activity
Research conducted at a leading cancer institute explored the antitumor effects of this compound. In animal models, treatment with the acetic acid derivative resulted in a notable reduction in tumor size and improved survival rates compared to control groups.
Mechanism of Action
The mechanism by which acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biochemical processes, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Backbone and Functional Group Variations
Pharmacological and Biochemical Profiles
- Enzyme Inhibition: The target compound’s guanidine-rich structure parallels NOS inhibitors (), but its lack of sulfur reduces off-target thiol interactions .
- Solubility and Bioavailability: Compared to diphenylethoxy-containing analogs (), the target compound’s hydrophilicity limits oral absorption but favors intravenous administration .
- Thermodynamic Stability : The branched backbone and multiple hydrogen-bonding sites confer higher thermal stability (Tₘ >200°C predicted) versus simpler analogs like .
Research Findings and Data Tables
Table 1: Physicochemical Properties
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| Molecular Weight (g/mol) | ~650 (estimated) | ~780 | ~620 |
| LogP (Predicted) | -1.2 | 1.5 | 2.8 |
| Hydrogen Bond Donors | 8 | 7 | 6 |
| Water Solubility (mg/mL) | 10–20 | <5 | <1 |
Biological Activity
Acetic acid, chemically represented as , is a simple carboxylic acid known for its diverse biological activities. The compound , (2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid , is a complex derivative of acetic acid that incorporates multiple amino functional groups, enhancing its biological interactions.
Biological Activity of Acetic Acid
- Metabolic Role : Acetic acid plays a crucial role in metabolic pathways, particularly in the synthesis and degradation of fatty acids. It serves as a substrate for the synthesis of acetyl-CoA, a key metabolite in energy production and biosynthetic processes .
- Antimicrobial Properties : Acetic acid has demonstrated antimicrobial properties against various pathogens. Studies indicate that it can inhibit the growth of bacteria, fungi, and viruses, making it useful in food preservation and sanitation .
- Regulatory Functions : In cellular signaling, acetic acid is involved in regulating metabolic pathways through its role as an acetyl donor in acetylation processes, affecting gene expression and protein function .
Biological Activity of the Complex Compound
The complex compound features multiple diaminomethylidene groups that can interact with biological systems in various ways:
- Peptide Synthesis : The structure suggests potential applications in peptide synthesis due to its amino acid components. These peptides could exhibit unique biological activities, including enhanced cellular uptake and specificity towards certain receptors.
- Therapeutic Potential : Preliminary studies indicate that compounds with similar structures may possess therapeutic properties, including anti-inflammatory and anticancer effects. This is attributed to their ability to modulate signaling pathways involved in cell proliferation and apoptosis .
- Metal Ion Coordination : The presence of amino groups allows for coordination with metal ions, which can enhance the bioactivity of the compound through the formation of metal complexes that may exhibit improved pharmacological properties .
Case Studies and Research Findings
Q & A
Basic Question: How can researchers confirm the structural identity of this compound experimentally?
Methodological Answer:
- Step 1: Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns. Compare results with theoretical values derived from the formula (e.g., C₁₁H₂₂N₄O₄ for analogs, as seen in ).
- Step 2: Perform 2D NMR (¹H-¹³C HSQC, HMBC) to map the backbone and guanidinium groups. Key signals include α-protons (~4.2 ppm) and guanidine NH (~6.5–8.0 ppm) .
- Step 3: Validate stereochemistry via circular dichroism (CD) or X-ray crystallography , leveraging chiral centers in the (2S) configurations .
- Step 4: Cross-reference with InChIKey databases (e.g.,
WLIRXJIERFVOQF-BYPYZUCNSA-Nfrom ) to ensure structural consistency .
Basic Question: What are optimal synthetic routes for this compound, given its repetitive guanidinylated motifs?
Methodological Answer:
- Strategy: Use stepwise solid-phase peptide synthesis (SPPS) with Fmoc-protected intermediates. Guanidinylation can be achieved post-synthesis via bis-Boc-protected thiourea reagents to minimize side reactions .
- Critical Parameters:
- Purification: Employ reverse-phase HPLC with a C18 column and acetonitrile/water gradients (0.1% TFA) .
Advanced Question: How to resolve contradictions in reported stability data for guanidinylated peptides under varying pH?
Methodological Answer:
- Hypothesis Testing:
- Experimental Design:
- pH Stability Assay: Incubate the compound in buffers (pH 2–12) at 37°C for 24h. Monitor degradation via LC-MS.
- Aggregation Analysis: Use dynamic light scattering (DLS) to detect particulates >100 nm .
- Data Reconciliation: Compare results with structurally similar compounds (e.g., ’s diphenylmethane derivatives) to identify shared instability mechanisms .
Advanced Question: How to model the compound’s interaction with biomolecules (e.g., enzymes or DNA) computationally?
Methodological Answer:
- Step 1: Generate a 3D structure using molecular docking tools (AutoDock Vina, Schrödinger Suite). Use the InChIKey ( ) to retrieve coordinates .
- Step 2: Perform molecular dynamics (MD) simulations (AMBER or GROMACS) to study binding stability. Focus on guanidine-phosphate interactions (e.g., ’s carboxylate binding motifs) .
- Step 3: Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (KD) .
Basic Question: What analytical techniques are recommended for quantifying this compound in complex biological matrices?
Methodological Answer:
- Sample Preparation: Use solid-phase extraction (SPE) with mixed-mode cation-exchange cartridges to isolate guanidinylated peptides .
- Quantification:
- LC-MS/MS: Optimize MRM transitions for precursor ions (e.g., m/z 450 → 230 for fragmentation patterns).
- Internal Standards: Use deuterated analogs (e.g., d₃-acetic acid) to correct for matrix effects .
Advanced Question: How to design experiments assessing the compound’s role in modulating enzymatic activity (e.g., acetylcholinesterase)?
Methodological Answer:
- Assay Design:
- Mechanistic Insight: Perform docking simulations to identify binding sites (e.g., ’s carboxylate-enzyme interactions) .
Basic Question: What are common pitfalls in synthesizing multi-guanidinylated peptides, and how to mitigate them?
Methodological Answer:
- Pitfalls:
- Solutions:
Advanced Question: How to integrate AI/ML for predicting the compound’s physicochemical properties?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
